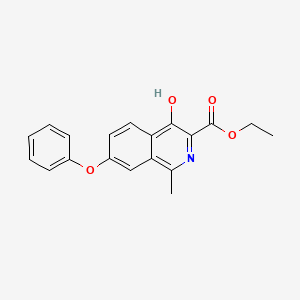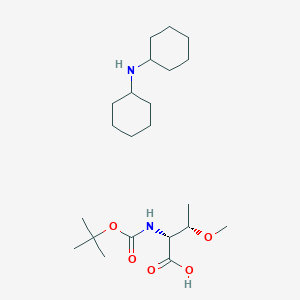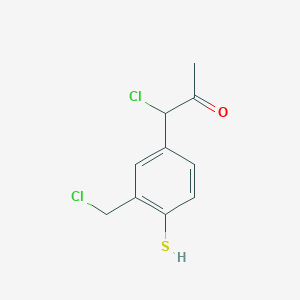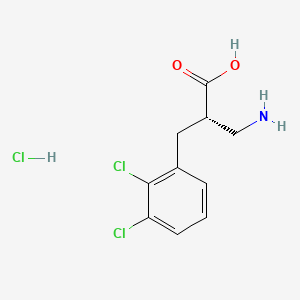
(s)-3-Amino-2-(2,3-dichlorobenzyl)propanoic acid hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(s)-3-Amino-2-(2,3-dichlorobenzyl)propanoic acid hydrochloride is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an amino group, a dichlorobenzyl group, and a propanoic acid moiety, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (s)-3-Amino-2-(2,3-dichlorobenzyl)propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dichlorobenzyl chloride and (s)-alanine.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(s)-3-Amino-2-(2,3-dichlorobenzyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The dichlorobenzyl group can be reduced to a benzyl group under suitable conditions.
Substitution: The chlorine atoms in the dichlorobenzyl group can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Nucleophiles such as sodium hydroxide or alkyl halides can facilitate substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to benzyl derivatives.
Substitution: Formation of hydroxyl or alkyl-substituted derivatives.
Aplicaciones Científicas De Investigación
(s)-3-Amino-2-(2,3-dichlorobenzyl)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (s)-3-Amino-2-(2,3-dichlorobenzyl)propanoic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence metabolic pathways by inhibiting or activating key enzymes, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- (s)-3-Amino-2-(2,4-dichlorobenzyl)propanoic acid hydrochloride
- (s)-3-Amino-2-(2,5-dichlorobenzyl)propanoic acid hydrochloride
- (s)-3-Amino-2-(2,6-dichlorobenzyl)propanoic acid hydrochloride
Uniqueness
- Structural Differences : The position of the chlorine atoms on the benzyl group can significantly affect the compound’s reactivity and interaction with biological targets.
- Functional Properties : The specific arrangement of functional groups in (s)-3-Amino-2-(2,3-dichlorobenzyl)propanoic acid hydrochloride may confer unique properties, making it more suitable for certain applications compared to its analogs.
This detailed article provides a comprehensive overview of (s)-3-Amino-2-(2,3-dichlorobenzyl)propanoic acid hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C10H12Cl3NO2 |
|---|---|
Peso molecular |
284.6 g/mol |
Nombre IUPAC |
(2S)-2-(aminomethyl)-3-(2,3-dichlorophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H11Cl2NO2.ClH/c11-8-3-1-2-6(9(8)12)4-7(5-13)10(14)15;/h1-3,7H,4-5,13H2,(H,14,15);1H/t7-;/m0./s1 |
Clave InChI |
VXXQVIJWJDHTGF-FJXQXJEOSA-N |
SMILES isomérico |
C1=CC(=C(C(=C1)Cl)Cl)C[C@@H](CN)C(=O)O.Cl |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)Cl)CC(CN)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


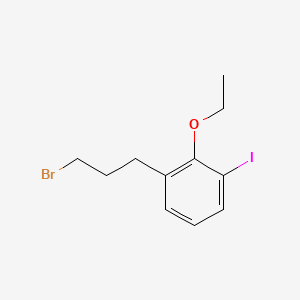
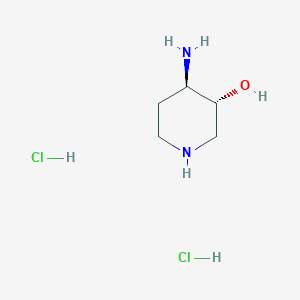
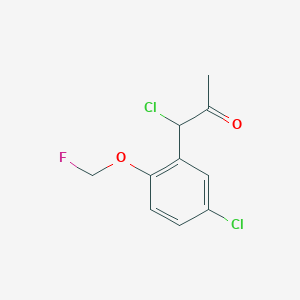

![(4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B14049582.png)




